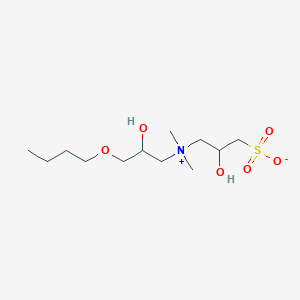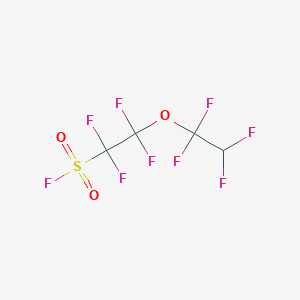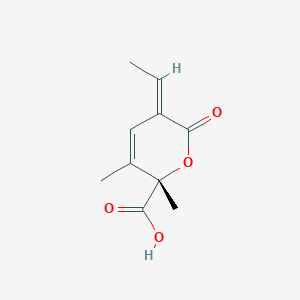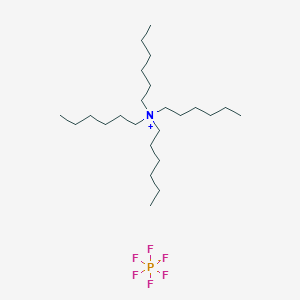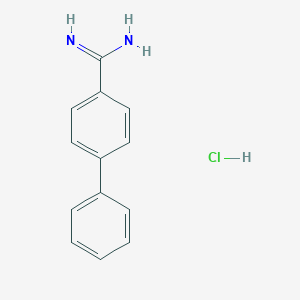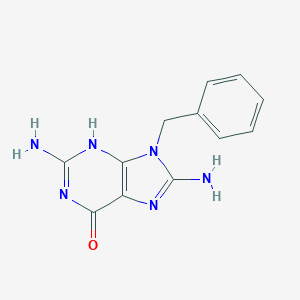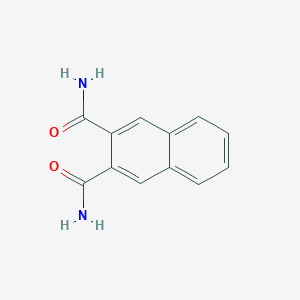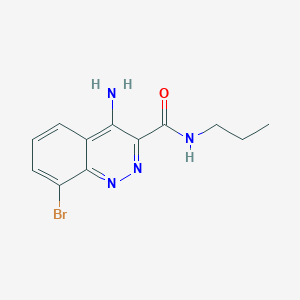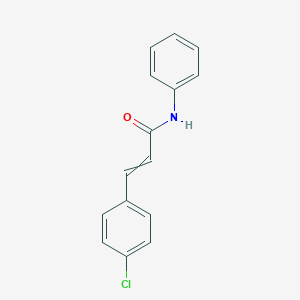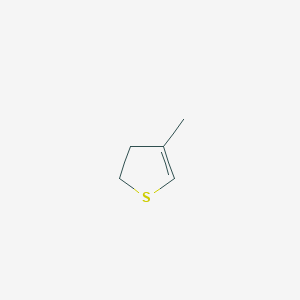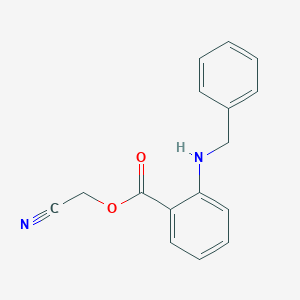
N-Benzylanthranilic acid cyanomethyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzylanthranilic acid cyanomethyl, also known as BAM-CN, is a chemical compound that has gained significant attention due to its potential applications in scientific research. It is a derivative of benzyl anthranilic acid and is widely used in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of N-Benzylanthranilic acid cyanomethyl is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, N-Benzylanthranilic acid cyanomethyl reduces inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
N-Benzylanthranilic acid cyanomethyl has been shown to have several biochemical and physiological effects. It has anti-inflammatory and analgesic properties, making it useful in the treatment of pain and inflammation. It has also been shown to have antipyretic effects, reducing fever. Additionally, it has been shown to have antioxidant properties, protecting cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Benzylanthranilic acid cyanomethyl has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive, making it accessible to researchers on a budget. However, it has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for the research and development of N-Benzylanthranilic acid cyanomethyl. One potential direction is the synthesis of new derivatives with improved solubility and potency. Another direction is the investigation of its potential use in the treatment of other diseases, such as cancer and Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Conclusion:
In conclusion, N-Benzylanthranilic acid cyanomethyl is a chemical compound with numerous applications in scientific research. It has anti-inflammatory, analgesic, antipyretic, and antioxidant properties, making it useful in the treatment of pain, inflammation, and oxidative damage. While it has some limitations, it is a stable and relatively inexpensive compound that is accessible to researchers. There are several future directions for the research and development of N-Benzylanthranilic acid cyanomethyl, including the synthesis of new derivatives and investigation of its potential use in the treatment of other diseases.
Métodos De Síntesis
The synthesis of N-Benzylanthranilic acid cyanomethyl involves the reaction between benzyl anthranilic acid and cyanomethyl anion. The reaction takes place in the presence of a suitable catalyst, such as sodium hydroxide. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Aplicaciones Científicas De Investigación
N-Benzylanthranilic acid cyanomethyl has numerous applications in scientific research. It is primarily used in the field of biochemistry and pharmacology to study the mechanism of action of various drugs and their effects on the human body. It is also used in the synthesis of new drugs and as a reference compound for the identification and quantification of other compounds.
Propiedades
Número CAS |
104362-33-6 |
|---|---|
Nombre del producto |
N-Benzylanthranilic acid cyanomethyl |
Fórmula molecular |
C16H14N2O2 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
cyanomethyl 2-(benzylamino)benzoate |
InChI |
InChI=1S/C16H14N2O2/c17-10-11-20-16(19)14-8-4-5-9-15(14)18-12-13-6-2-1-3-7-13/h1-9,18H,11-12H2 |
Clave InChI |
UVJNVLXYEZMPJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2C(=O)OCC#N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=CC=CC=C2C(=O)OCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



